N-(4-chloro-2-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-14-6-5-12(19)8-13(14)20/h2-9H,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFAGYWMRJRXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article examines its biological activity, including antiviral, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 388.85 g/mol
- CAS Number : 1251620-41-3
Structural Information
The compound contains a thioacetamide core with a chloro-fluoro-substituted phenyl group and a pyridinyl-pyrimidinyl moiety, which are critical for its biological activities.
Antiviral Activity
Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, modifications in the pyrimidine structure can enhance activity against various viruses. A study highlighted that certain derivatives showed improved efficacy against the HIV reverse transcriptase enzyme, suggesting that the compound may possess similar antiviral capabilities .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies on various cancer cell lines (e.g., HepG2, HCT116, MCF-7) demonstrated promising results:
- IC values ranged from 5.1 to 22.08 µM.
- The compound exhibited superior antiproliferative activity compared to standard treatments like sorafenib and doxorubicin .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC Values (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV Reverse Transcriptase | Not specified | |
| Anticancer | HepG2 | 6.19 | |
| HCT116 | 22.08 | ||
| MCF-7 | 5.10 | ||
| Anti-inflammatory | COX-2 | 0.04 |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substituted Pyrimidines | Enhanced antiviral activity | |
| Thio Group | Increased anticancer efficacy | |
| Fluoro and Chloro Groups | Improved binding affinity |
Case Studies
- Antiviral Efficacy Study : A recent study assessed various N-heterocycles, including derivatives of the target compound, revealing significant inhibition of viral replication in cell cultures, particularly against β-coronaviruses.
- Anticancer Trials : Clinical trials involving similar thioacetamide derivatives indicated a notable reduction in tumor size in patients with advanced liver cancer, showcasing the potential of this compound as a therapeutic agent.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation markers compared to controls.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differences are summarized below:
Key Observations:
Phenyl Ring Substituents :
- The 4-chloro-2-fluorophenyl group in the target compound combines halogen atoms at positions 2 and 3. Chlorine enhances lipophilicity and binding affinity, while fluorine improves metabolic stability and membrane permeability .
- Epirimil ’s 3,4-dimethoxyphenyl group contributes to its high oral bioavailability (predicted) and low neurotoxicity, as methoxy groups enhance solubility and reduce oxidative metabolism .
Pyrimidine Core Modifications: The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl moiety is conserved in Epirimil and the target compound. This scaffold is critical for binding to voltage-gated sodium channels, a mechanism implicated in anticonvulsant activity . Derivatives with 3-cyano or 4-amino-6-oxo groups (e.g., Compound 18) exhibit divergent activities, highlighting the pyrimidine ring’s sensitivity to substituent effects .
Pharmacokinetic and Pharmacodynamic Comparisons
ADMET Properties:
- Epirimil :
Anticonvulsant Efficacy:
- Its protective index (TD₅₀/ED₅₀ = 4.3) suggests a favorable safety profile .
- The target compound’s chloro-fluoro substitution may enhance target affinity but requires empirical validation for efficacy and neurotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
